N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-3-15-7-9-16(10-8-15)18-11-19-22(30)27(24-13-28(19)26-18)12-20(29)25-21-14(2)5-4-6-17(21)23/h4-10,13,18-19,26H,3,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAAGIXWHUTRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic applications.
Structural Characteristics
The compound features:
- A chlorinated aromatic ring .
- A pyrazole moiety .
- An acetamide group .
These structural elements contribute to its reactivity and interaction with biological targets, notably cyclooxygenase enzymes involved in inflammatory processes.
While specific mechanisms of action for this compound are not fully elucidated, it has been evaluated as a selective inhibitor of cyclooxygenase-2 (COX-II) . This enzyme is crucial in the biosynthesis of prostaglandins, which mediate inflammation. Research indicates that derivatives with similar scaffolds exhibit significant anti-inflammatory properties with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib.
Anti-inflammatory Properties
Studies have demonstrated that compounds within the pyrazolo[1,5-d][1,2,4]triazin class exhibit effective inhibition against COX-II. For instance:
- A study reported that certain derivatives showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .
- Another compound in the same family exhibited an IC50 value of 0.011 μM , significantly surpassing Rofecoxib's potency .
Comparative Analysis
| Compound | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Celecoxib | 0.78 | 9.51 | |
| PYZ16 (similar derivative) | 0.52 | 10.73 |
Case Studies and Experimental Data
In vivo studies have shown that compounds structurally related to this compound exhibit considerable anti-inflammatory activity. For example:
- One study demonstrated a 64.28% inhibition in inflammatory response compared to 57.14% for Celecoxib , indicating comparable efficacy in therapeutic applications .
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multiple steps optimized for yield and purity. Key reactions may include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazin scaffold.
- Introduction of the chlorinated aromatic ring.
- Attachment of the acetamide group.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Potential Applications
Given its structural complexity and demonstrated biological activity:
- This compound may have applications beyond anti-inflammatory uses, including potential roles in oncology and neuroprotection due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several acetamide- and triazine/pyrazolo-triazinone-based derivatives. Key comparisons are outlined below:
Core Structure and Substituent Variations
A closely related analog, N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (CAS: 891527-59-6), features a 4-methoxyphenyl group on the pyrazolo-triazinone core and a 4-chlorobenzyl substituent on the acetamide side chain . Comparative structural features:
Key Observations :
- The target compound’s 4-ethylphenyl group (moderately lipophilic) contrasts with the 4-methoxyphenyl group (polar, hydrogen-bonding capable) in the CymitQuimica analog. This difference may impact solubility and target-binding affinity .
- The 2-chloro-6-methylphenyl acetamide substituent in the target compound introduces steric hindrance and ortho-substitution effects, unlike the 4-chlorobenzyl group in the analog, which offers para-substitution and flexibility .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for the preparation of N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic assembly. For example, pyrazolo-triazine cores are constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates, followed by acetamide coupling. Key steps include:
- Intermediate formation : Activation of carboxylic acids (e.g., chloroacetyl chloride) for amide bond formation with aromatic amines (e.g., 2-chloro-6-methylaniline) .
- Cyclization : Use of triethylamine as a base to facilitate cyclization under reflux conditions, monitored by TLC for reaction completion .
- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio for amine and acyl chloride) and solvent polarity (e.g., pet-ether for recrystallization) improves purity and yield (up to 72% in analogous triazole-acetamide syntheses) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic protons (δ 7.42–7.58 ppm for substituted phenyl groups) and acetamide carbonyl signals (~δ 170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with pyrazolo-triazine scaffolds .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm, with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search algorithms) guide the optimization of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify energetically favorable pathways for pyrazolo-triazine cyclization, minimizing side-product formation .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to stabilize charged intermediates .
- Docking studies : Pre-screen bioactivity by modeling interactions with target enzymes (e.g., kinase binding pockets), guiding structural modifications .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme assays)?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols : Use ATP concentration-matched kinase assays to ensure comparability .
- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted intermediates) that may inhibit/activate off-target proteins .
- Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude solvent degradation artifacts .
Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize critical parameters:
- Variables : Temperature, catalyst loading, and stirring rate .
- Response surface modeling : Predict optimal conditions (e.g., 80°C, 10 mol% Pd(OAc)₂) for Suzuki-Miyaura coupling steps in multi-component syntheses .
- Robustness testing : Vary parameters ±10% to confirm reproducibility under scaled-up conditions (e.g., 10 mmol to 1 mol) .
Q. What mechanistic insights explain the compound’s stability under physiological conditions (e.g., plasma half-life)?
- Methodological Answer :
- Metabolic lability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., methyl or ethyl substituents) .
- Hydrolytic stability : pH-dependent degradation studies (pH 1–7.4) reveal susceptibility of the acetamide bond to acid-catalyzed hydrolysis .
- Protective strategies : Introduce steric hindrance (e.g., ortho-chloro groups) or electron-withdrawing substituents to slow degradation .
Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) impact its physicochemical and pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Replace 4-ethylphenyl with 4-fluorophenyl to reduce lipophilicity (clogP from 3.8 to 2.5), improving aqueous solubility .
- Bioisosteric replacement : Substitute pyrazolo-triazine with pyrazolo-pyrimidine to enhance metabolic stability while retaining target affinity .
- Crystallography : X-ray structures guide halogen bonding (e.g., Cl…π interactions) to enhance binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
